molecular formula C21H22N2O2 B11651160 3-hydroxy-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide

Cat. No.: B11651160
M. Wt: 334.4 g/mol
InChI Key: NBFSKQNISYOHDF-QOCHGBHMSA-N
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Description

3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide is a complex organic compound with a unique structure that combines a naphthalene core with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the naphthalene-2-carbohydrazide, which is then reacted with a cyclohexene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]naphthalene-2-carbohydrazide is unique due to its specific combination of a naphthalene core and a cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-hydroxy-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]naphthalene-2-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-9-8-14(3)19(11-15)22-23-21(25)18-10-16-6-4-5-7-17(16)12-20(18)24/h4-8,10,12,15,24H,1,9,11H2,2-3H3,(H,23,25)/b22-19-

InChI Key

NBFSKQNISYOHDF-QOCHGBHMSA-N

Isomeric SMILES

CC\1=CCC(C/C1=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C(=C)C

Origin of Product

United States

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